molecular formula C21H19N5OS2 B11347237 2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11347237
M. Wt: 421.5 g/mol
InChI Key: CSJQFKBHFHXPGW-UHFFFAOYSA-N
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Description

2-[(6-Benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a naphthyridine core, a thiazole ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as benzylamine and cyanoacetate under basic conditions.

    Thiazole Ring Formation: The thiazole ring is often constructed via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the naphthyridine core with the thiazole ring through a sulfanyl linkage, typically using thiol reagents and appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The benzyl group and other positions on the naphthyridine and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alkoxides) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural components suggest it might interact with biological targets relevant to diseases such as cancer, bacterial infections, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The cyano group and thiazole ring might play crucial roles in binding to the active sites of enzymes or receptors, while the naphthyridine core could provide structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Uniqueness: The combination of a naphthyridine core, thiazole ring, and cyano group in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.

    Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in similar compounds, making it a valuable candidate for further research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C21H19N5OS2

Molecular Weight

421.5 g/mol

IUPAC Name

2-[(6-benzyl-3-cyano-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H19N5OS2/c22-11-16-10-17-13-26(12-15-4-2-1-3-5-15)8-6-18(17)24-20(16)29-14-19(27)25-21-23-7-9-28-21/h1-5,7,9-10H,6,8,12-14H2,(H,23,25,27)

InChI Key

CSJQFKBHFHXPGW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC(=C(N=C21)SCC(=O)NC3=NC=CS3)C#N)CC4=CC=CC=C4

Origin of Product

United States

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